molecular formula C10H17N3 B13664518 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine

1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine

Cat. No.: B13664518
M. Wt: 179.26 g/mol
InChI Key: QVWCRLYDHJFPEC-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine is an organic compound featuring a pyrazole ring substituted with a tert-butyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with cyclopropyl ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby providing therapeutic benefits .

Comparison with Similar Compounds

  • 1-(tert-Butyl)-3,5-dimethylbenzene
  • tert-Butyl alcohol
  • tert-Butyl hydroperoxide

Comparison: 1-(tert-Butyl)-5-cyclopropyl-1H-pyrazol-3-amine is unique due to the presence of both a tert-butyl group and a cyclopropyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased steric hindrance and potential for unique reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-10(2,3)13-8(7-4-5-7)6-9(11)12-13/h6-7H,4-5H2,1-3H3,(H2,11,12)

InChI Key

QVWCRLYDHJFPEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)N)C2CC2

Origin of Product

United States

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